CYP2A6 Inhibition Potency: Target Compound vs. Structural Analog Baseline
The 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine scaffold has been evaluated for CYP2A6 inhibition. In a class-level analysis, chromeno[2,3-d]pyrimidine derivatives have shown IC50 values against human CYP2A6 expressed in insect cell microsomes, assessed via coumarin 7-hydroxylation. A structurally related compound from US-8609708-B2 demonstrated IC50 = 1,160 nM (pIC50 = 5.94) [1]. The 4-methoxyphenyl and 4-methylsulfanyl substituents on the target compound are expected to modulate CYP2A6 binding through altered lipophilicity and hydrogen-bonding interactions compared to the reference compound. However, direct head-to-head data for the target compound against a named comparator are not available in the public domain; this represents a class-level inference [1].
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | No direct public data; scaffold class IC50 = 1,160 nM for a structurally related analog from US-8609708-B2 |
| Comparator Or Baseline | Reference compound from US-8609708-B2 (structurally related chromeno[2,3-d]pyrimidine derivative): IC50 = 1,160 nM |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | Human CYP2A6 expressed in insect cell microsomes; coumarin 7-hydroxylation assay |
Why This Matters
CYP2A6 inhibition is relevant for nicotine metabolism modulation and potential smoking cessation or lung cancer applications; the 4-methoxyphenyl substitution may confer differential CYP2A6 potency versus 4-methylphenyl or unsubstituted phenyl analogs, but direct comparative data are needed.
- [1] Guide to Immunopharmacology (GtoPdb). Compound 23 [PMID: 17125252], Ligand Id: 8756. ChEMBL ligand CHEMBL215134. CYP2A6 IC50 = 1,160 nM (pIC50 = 5.94) from US-8609708-B2. Assay: Inhibition of human CYP2A6 expressed in insect cell microsomes assessed as reduction in enzyme-mediated coumarin 7-hydroxylation. View Source
